Alvimopan-d5 - 1217616-62-0

Alvimopan-d5

Catalog Number: EVT-362237
CAS Number: 1217616-62-0
Molecular Formula: C25H32N2O4
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labelled Alvimopan. Alvimopan is a µ-opioid receptor antagonist with limited activity of µ-opioid receptor in the central nervous system. It is indicated for postoperative ileus.

Relevance: Naloxegol is structurally related to Alvimopan-d5 through their shared mechanism as peripherally acting μ-opioid receptor antagonists. The two compounds are in the same chemical class and exhibit similar biological activity by blocking the effects of opioids on the gastrointestinal tract. []

Entacapone

Compound Description: Entacapone is a drug that inhibits catechol-O-methyl transferase (COMT). It is used alongside levodopa in the treatment of Parkinson's disease. []

Relevance: While not structurally similar, entacapone is related to Alvimopan-d5 in a therapeutic context. Both are used as adjunctive therapies to address specific aspects of a primary treatment. Alvimopan-d5 is used alongside opioids to mitigate gastrointestinal side effects, while entacapone is used with levodopa to enhance its efficacy and duration of action in Parkinson's disease. []

Dopamine

Compound Description: Dopamine is a neurotransmitter that plays an important role in reward-motivated behavior. It acts on dopamine receptors, such as the D1/D5 receptors. [, ]

Relevance: Dopamine's interaction with the D1/D5 receptors is relevant to understanding the pharmacology of alvimopan-d5. Alvimopan-d5 is a peripherally acting μ-opioid receptor antagonist, and while it does not directly target dopamine receptors, its use can influence the dopaminergic system indirectly. This connection arises from the complex interplay between the opioid and dopaminergic systems in the gut and central nervous system. [, ]

Overview

Alvimopan-d5 is a stable isotope-labeled derivative of alvimopan, a medication primarily used to manage postoperative ileus, a condition characterized by delayed gastrointestinal recovery after surgery. Alvimopan functions as a selective antagonist of the μ-opioid receptor, specifically targeting peripheral receptors in the gastrointestinal tract to facilitate bowel recovery without central nervous system effects.

Source and Classification

Alvimopan-d5 is classified as a pharmaceutical compound and is primarily derived from alvimopan, which is synthesized for therapeutic use. It is recognized under various identifiers, including DrugBank ID DB06274, and is utilized in clinical settings to enhance gastrointestinal motility post-surgery, particularly after bowel resections.

Synthesis Analysis

Methods and Technical Details

The synthesis of alvimopan-d5 involves isotopic labeling of the alvimopan molecule. This process typically employs techniques such as:

  • Chemical Synthesis: Utilizing established synthetic pathways for alvimopan, where specific hydrogen atoms in the molecular structure are replaced with deuterium (D), creating the labeled compound.
  • Purification: Techniques such as chromatography may be employed to isolate the labeled compound from by-products or unreacted materials.
  • Characterization: Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the identity and purity of alvimopan-d5.

The synthetic route aims to maintain the pharmacological properties of alvimopan while enabling detailed studies on its metabolism and pharmacokinetics due to the presence of the stable isotope.

Molecular Structure Analysis

Structure and Data

The molecular formula for alvimopan-d5 remains C25_{25}H32_{32}N2_2O4_4, with the addition of five deuterium atoms. The structural configuration includes:

  • Molecular Weight: Approximately 429.54 g/mol (considering the mass of deuterium).
  • Functional Groups: The compound contains amine, ether, and ester functional groups, contributing to its binding affinity for opioid receptors.

The structural integrity allows alvimopan-d5 to retain its selective antagonistic properties towards μ-opioid receptors in the gastrointestinal tract.

Chemical Reactions Analysis

Reactions and Technical Details

Alvimopan-d5 undergoes various chemical reactions primarily related to its metabolic pathways. Key reactions include:

  • Metabolism: Alvimopan is metabolized by gut microbiota into active metabolites. The presence of deuterium may alter metabolic rates slightly but generally follows similar pathways as its non-labeled counterpart.
  • Binding Affinity: Alvimopan-d5 competitively binds to μ-opioid receptors, with a Ki value indicating high affinity (0.4 nM). This interaction is crucial for its mechanism of action in promoting bowel recovery.

The pharmacokinetic profile may be studied using alvimopan-d5 to understand how isotopic labeling affects absorption and elimination.

Mechanism of Action

Process and Data

Alvimopan acts as a selective antagonist at peripheral μ-opioid receptors located in the gastrointestinal tract. Its mechanism involves:

  1. Receptor Binding: Alvimopan-d5 binds competitively to μ-opioid receptors without activating them, preventing opioid-induced inhibition of gut motility.
  2. Enhanced Motility: By blocking these receptors, it facilitates increased gastrointestinal motility and accelerates recovery from postoperative ileus.
  3. Pharmacokinetics: The bioavailability of alvimopan is low (approximately 6%), with a half-life ranging from 10 to 17 hours, influenced by its binding dynamics.

This mechanism underscores its therapeutic role in clinical settings post-surgery.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alvimopan-d5 exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Low solubility in water (<0.1 mg/mL), but higher solubility in acidic conditions (1-5 mg/mL at pH 1.2).
  • pKa Values: Strongest acidic pKa around 3.71; strongest basic pKa approximately 10.66.
  • LogP: Indicates moderate lipophilicity with a logP value around 3.25.

These properties influence its formulation and delivery in clinical applications.

Applications

Scientific Uses

Alvimopan-d5 serves multiple scientific purposes:

  • Pharmacokinetic Studies: Used to investigate drug absorption, distribution, metabolism, and excretion processes due to its stable isotope nature.
  • Clinical Research: Assists in understanding patient outcomes related to opioid receptor antagonism in postoperative care.
  • Analytical Chemistry: Employed in studies assessing drug interactions and bioavailability through advanced analytical techniques like mass spectrometry.

The compound's unique properties make it valuable for research into gastrointestinal pharmacotherapy and opioid receptor biology.

Chemical Characterization of Alvimopan-d5

Structural Elucidation and Isotopic Labeling Techniques

Alvimopan-d5 is a deuterated analog of the peripherally acting μ-opioid receptor antagonist alvimopan. Its systematic name is rac-Alvimopan-D5 (Mixture of Diastereomers), reflecting the incorporation of five deuterium atoms (²H or D) at specific aromatic positions and its stereochemical complexity [1] [5]. The molecular formula is C₂₅H₂₇D₅N₂O₄, with a molecular weight of 429.57 g/mol, compared to 424.53 g/mol for non-deuterated alvimopan [1] [3]. The isotopic labeling occurs on the terminal phenyl ring (benzyl moiety), where five hydrogen atoms are replaced by deuterium, as confirmed by the SMILES notation:O=C(O)CNC(C(CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])CN2C[C@H](C)[C@](C)(C3=CC=CC(O)=C3)CC2)=O [1].

Alvimopan itself possesses three chiral centers, theoretically generating eight stereoisomers. However, synthetic pathways yield only four feasible diastereomers due to anti-selectivity during methylation in the piperidine ring formation [7]. Consequently, Alvimopan-d5 exists as a mixture of diastereomers, complicating its characterization. Techniques like chiral resolution and stereospecific synthesis (e.g., using tartaric acid derivatives) are essential to isolate individual diastereomers [7]. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry further validate deuterium incorporation and stereochemistry, with ¹H NMR spectra showing characteristic deuterium-induced shifts and signal attenuation [7].

Table 1: Key Characterization Parameters for Alvimopan-d5

ParameterValue/Description
CAS Number2925657-85-6
Molecular FormulaC₂₅H₂₇D₅N₂O₄
Molecular Weight429.57 g/mol
Deuterium Substitution SitesBenzyl ring (positions 2,3,4,5,6)
Chiral Centers3 (yields 4 diastereomers)
Primary CharacterizationNMR, MS, IR, Specific Optical Rotation (SOR)

Physicochemical Properties and Deuterium Substitution Patterns

The deuterium substitution in Alvimopan-d5 significantly alters its physicochemical behavior while preserving the core structure. Key properties include:

  • Polarity and Solubility: Like non-deuterated alvimopan, the deuterated form exhibits low aqueous solubility due to its hydrophobic aromatic groups. The deuterium atoms minimally impact polarity but enhance molecular stability.
  • Stereochemical Integrity: Specific rotation ([α]²⁵D) values distinguish diastereomers. For example, the pharmacologically active (3R,4R)-diastereomer shows [α]²⁵D = +43.48° (c=1.01 in DMSO), while its (3S,4S)-counterpart exhibits -47.22° [7].
  • Vibrational Spectroscopy: Infrared (IR) spectra display characteristic peaks:
  • O-H stretching: ~3410–3425 cm⁻¹
  • N-H stretching: ~3207–3209 cm⁻¹
  • C=O (amide) stretching: ~1593–1682 cm⁻¹ [7].Deuterium substitution causes subtle peak shifts (<10 cm⁻¹) compared to non-deuterated analogs due to altered bond vibrational frequencies.

Deuterium’s primary influence lies in metabolic stability. The C-D bonds resist enzymatic cleavage in the gut, potentially slowing the formation of the active metabolite (Alvimopan metabolite-d5, C₂₃H₂₄D₅NO₃) [5] [6]. This property is critical for using Alvimopan-d5 as an internal standard in mass spectrometry, where its near-identical chromatographic behavior—coupled with a distinct mass shift—enables precise quantification of alvimopan in biological matrices [1] [6].

Table 2: Deuteration Sites and Functional Group Signatures

Structural FeatureDeuteration Site/Impact
Benzyl MoietyC₆D₅ (pentadeuterated phenyl ring)
Piperidine RingNo deuterium; chiral centers at C3/C4 dictate stereoisomerism
Amide Linker-C(=O)NHCH₂COOH; unaffected by deuteration
IR Functional GroupsO-H, N-H, C=O stretches identical to non-deuterated form

Comparative Analysis with Non-Deuterated Alvimopan

Alvimopan-d5 mirrors its non-deuterated counterpart in structure but diverges in key analytical and biochemical properties:

  • Molecular Mass and Isotopic Purity: The 5 Da mass difference (429.57 vs. 424.53 g/mol) facilitates distinction via LC-MS. This enables Alvimopan-d5 to serve as a reference standard for pharmacokinetic studies, eliminating signal interference from endogenous compounds [1] [6].
  • Stereochemical Complexity: Both compounds share identical stereochemical configurations. Alvimopan’s chiral centers generate four diastereomers, with the (3R,4R)-isomer being pharmacologically active. Deuterated analogs maintain this complexity, necessitating stringent chromatographic separation during analysis [7].
  • Analytical Behavior:
  • Chromatography: Alvimopan-d5 co-elutes with alvimopan in reversed-phase HPLC but shows distinct retention in chiral columns due to altered van der Waals interactions with deuterium.
  • Spectroscopy: ¹³C NMR spectra reveal isotopic shifts (e.g., C-D coupling at ~20 Hz), while ¹H NMR lacks signals for the deuterated phenyl ring [7].
  • Regulatory Utility: Alvimopan-d5 is manufactured under strict quality controls (0% tolerance in product quality) to comply with pharmacopeial standards (USP, EMA, JP, BP). It supports analytical method validation (AMV) and Quality Control (QC) in drug development [1].

Table 3: Comparative Properties of Alvimopan and Alvimopan-d5

PropertyNon-Deuterated AlvimopanAlvimopan-d5
Molecular FormulaC₂₅H₃₂N₂O₄C₂₅H₂₇D₅N₂O₄
Molecular Weight424.53 g/mol429.57 g/mol
Key Isotopic FeatureNatural abundance HBenzyl-C₆D₅
Primary UseTherapeutic agentAnalytical reference standard
Metabolic StabilityHydrolyzed by gut flora to active metaboliteEnhanced resistance to enzymatic cleavage
Regulatory ComplianceDrug approvals (e.g., FDA)USP, EMA, JP, BP standards

Properties

CAS Number

1217616-62-0

Product Name

Alvimopan-d5

IUPAC Name

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid

Molecular Formula

C25H32N2O4

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D

InChI Key

UPNUIXSCZBYVBB-GAGGCGQMSA-N

SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Synonyms

N-[(2S)-2-[[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine-d5

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.